Norcocaine hydrochloride
Description
IUPAC Nomenclature and Systematic Chemical Naming
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing precise chemical identification. The complete IUPAC name for this compound is methyl (1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride. This comprehensive designation reflects the complex stereochemical arrangement and functional group positioning within the tropane alkaloid framework.
Alternative systematic names include (1R,2R,3S,5S)-3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester monohydrochloride, which emphasizes the ester linkage and hydrochloride salt formation. The nomenclature specifically indicates the absolute stereochemical configuration at four defined stereocenters, distinguishing this compound from potential stereoisomers.
The compound is also known by several synonyms in chemical literature, including this compound salt, N-demethylcocaine hydrochloride salt, and (-)-norcocaine hydrochloride salt. These alternative names reflect the structural relationship to cocaine, specifically highlighting the absence of the N-methyl group that characterizes the parent compound. The systematic naming convention ensures unambiguous identification in chemical databases and analytical applications.
Molecular Formula and Crystallographic Data
This compound exhibits a molecular formula of C₁₆H₁₉NO₄- HCl, representing the protonated form of the base compound with the chloride counterion. The free base form of norcocaine has the molecular formula C₁₆H₁₉NO₄, with a molecular weight of 289.33 daltons. Upon formation of the hydrochloride salt, the molecular weight increases to 325.79 daltons, reflecting the addition of the hydrogen chloride component.
Table 1: Molecular Data for this compound
| Property | Norcocaine Base | This compound |
|---|---|---|
| Molecular Formula | C₁₆H₁₉NO₄ | C₁₆H₁₉NO₄- HCl |
| Molecular Weight | 289.33 g/mol | 325.79 g/mol |
| CAS Registry Number | 18717-72-1 | 61585-22-6 |
| Physical Form | Solid | Crystalline Solid |
The crystallographic analysis reveals that norcocaine crystallizes as the free base with the piperidine ring adopting a chair conformation. The tropane ring system and its methoxycarbonyl and benzoyl substituents exhibit rigid structural characteristics, with rotational flexibility limited to the conformation of the substituents. This structural rigidity contributes to the compound's stability and influences its physical properties.
Physical property measurements indicate a melting point range of 77-82°C for the compound, with a predicted boiling point of 402.2±45.0°C. The density is calculated at 1.24±0.1 g/cm³, and the compound exhibits a predicted pKa value of 9.02±0.60, indicating weak basic properties characteristic of tropane alkaloids. The solubility profile shows slight solubility in chloroform and methanol, with variable water solubility depending on the salt form.
Stereochemical Configuration and Isomerism
The stereochemical configuration of this compound involves absolute stereochemistry with four defined stereocenters positioned at carbons 1, 2, 3, and 5 in the bicyclic tropane framework. The specific configuration is designated as (1R,2R,3S,5S), which defines the three-dimensional arrangement of substituents around each chiral center. This absolute configuration is identical to that found in naturally occurring cocaine metabolites.
The SMILES notation for this compound, COC(=O)[C@@H]1[C@H]2CCC@@HN2, explicitly indicates the stereochemical relationships through directional symbols. The InChI key AYDBLCSLKNTEJL-RFQIPJPRSA-N provides a unique identifier that incorporates stereochemical information, ensuring precise compound identification in chemical databases.
Table 2: Stereochemical Parameters
| Parameter | Value |
|---|---|
| Defined Stereocenters | 4 of 4 |
| E/Z Centers | 0 |
| Optical Activity | Unspecified |
| Stereochemistry Type | Absolute |
The quaternary nitrogen atom in the protonated form exhibits intramolecular hydrogen bonding to the carboxyl carbonyl oxygen, with geometric parameters N···O = 2.7608 Å and N—H···O = 140°. This arrangement is identical to that reported for both (-)-norcocaine and the tetrachloroaurate salt of cocaine, indicating a conserved structural motif in tropane alkaloid salts.
The torsion angle C3—C2—C9—O2 measures 99.61°, which aligns closely with values found in related cocaine compounds and falls within the predicted energy minimum range of 95-110° for optimal hydrogen bonding to the carbonyl group. This geometric arrangement contributes to the stability of the crystal structure and influences the compound's physical properties.
Comparative Analysis with Parent Compound Cocaine
Norcocaine represents a demethylated derivative of cocaine, specifically lacking the N-methyl group present in the parent compound. This structural modification results in significant differences in molecular properties while maintaining the core tropane alkaloid framework. Cocaine has the molecular formula C₁₇H₂₁NO₄ with a molecular weight of 303.35 g/mol for the free base form, compared to norcocaine's C₁₆H₁₉NO₄ and 289.33 g/mol.
Table 3: Comparative Molecular Data
| Property | Cocaine | Norcocaine |
|---|---|---|
| Molecular Formula | C₁₇H₂₁NO₄ | C₁₆H₁₉NO₄ |
| Molecular Weight (base) | 303.35 g/mol | 289.33 g/mol |
| Molecular Weight (HCl) | 339.8 g/mol | 325.79 g/mol |
| N-Substitution | N-Methyl | N-Hydrogen |
| Pharmacological Activity | High | Moderate |
The stereochemical configuration remains conserved between cocaine and norcocaine, with both compounds exhibiting the same absolute configuration at the four chiral centers in the tropane ring system. The systematic name for cocaine is [1R-(exo,exo)]-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester, highlighting the presence of the N-methyl group that distinguishes it from norcocaine.
Enzymatic studies demonstrate differential kinetic parameters between norcocaine and cocaine when evaluated against human butyrylcholinesterase and its mutants. The catalytic activities show distinct Michaelis-Menten kinetics, with norcocaine serving as a substrate for the same enzymatic pathways that process cocaine. Mass spectrometric analysis reveals characteristic fragmentation patterns, with norcocaine showing molecular ion peaks at m/z 289 for the base form and specific fragment ions at m/z 168, 136, 108, and 105.
The metabolic relationship between cocaine and norcocaine is established through N-demethylation processes, making norcocaine a confirmed minor metabolite of cocaine metabolism. This relationship is significant for analytical applications, where norcocaine serves as a biomarker for cocaine exposure and metabolism. The local anesthetic potential of norcocaine has been demonstrated to exceed that of cocaine, although this increased potency does not translate to widespread clinical application.
Properties
IUPAC Name |
methyl (1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4.ClH/c1-20-16(19)14-12-8-7-11(17-12)9-13(14)21-15(18)10-5-3-2-4-6-10;/h2-6,11-14,17H,7-9H2,1H3;1H/t11-,12+,13-,14+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPPXFWUYXTRNJ-BHARVXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18717-72-1 (Parent) | |
| Record name | Norcocaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061585226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50977172 | |
| Record name | Methyl 3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61585-22-6 | |
| Record name | Norcocaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061585226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Norcocaine hydrochloride is typically synthesized from cocaine. The synthetic routes involve the N-demethylation of cocaine, which can be achieved through various methods. One common method involves the use of cytochrome P450 enzymes, particularly CYP3A4, which catalyze the N-demethylation of cocaine to form norcocaine . Industrial production methods often involve the use of chemical reagents and controlled reaction conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Norcocaine hydrochloride undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common reagents and conditions used in these reactions include acidic or basic environments, controlled temperatures, and specific catalysts to drive the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Norcocaine hydrochloride is synthesized from cocaine and exhibits a range of biochemical properties. It is known to interact with cytochrome P450 enzymes, influencing the metabolism of cocaine and affecting neurotransmitter systems, particularly dopamine and serotonin transporters. This interaction is crucial for its stimulant effects and potential toxicity .
Mechanism of Action:
- Inhibition of Neurotransmitter Reuptake: Norcocaine inhibits the reuptake of dopamine, serotonin, and norepinephrine, increasing their levels in the synaptic cleft. This leads to enhanced neurotransmission and associated pharmacological effects .
Analytical Chemistry
This compound serves as a reference standard in analytical chemistry for detecting and quantifying cocaine and its metabolites. Its distinct properties allow for accurate identification in complex biological samples.
Biological Research
Research has focused on norcocaine's interaction with biological systems, particularly its effects on neurotransmitter systems. Studies have demonstrated that norcocaine can act as a hepatotoxin, contributing to the overall toxicity associated with cocaine use .
Medical Research
Norcocaine's role in drug metabolism has implications for therapeutic applications. For instance:
- Detoxification Studies: Novel enzyme therapies utilizing engineered butyrylcholinesterase mutants have shown improved catalytic efficiency for hydrolyzing norcocaine, potentially aiding in the detoxification process .
- Toxicity Analysis: The compound's toxicological profile provides insights into the adverse effects linked to cocaine use, making it relevant in clinical settings .
Forensic Science
In forensic toxicology, norcocaine is studied as a biomarker for cocaine use. Its presence in biological matrices such as hair can help distinguish between active drug use and environmental contamination, enhancing the accuracy of drug testing protocols .
Table 1: Kinetic Parameters of Norcocaine Hydrolysis
| Enzyme Variant | (min) | (μM) | Catalytic Efficiency (min M) |
|---|---|---|---|
| Wild-type BChE | 2.8 | 15 | 1.87 × 10 |
| CocH3 Mutant | 2610 | 13 | 2.01 × 10 |
| CocH5-Fc(M6) | 9210 | 20.9 | 4.41 × 10 |
This table summarizes the catalytic efficiency of different enzyme variants against norcocaine, highlighting the significant improvements achieved through genetic engineering.
Case Study 1: Detoxification of Norcocaine
A study investigated the efficacy of a highly efficient cocaine hydrolase mutant (CocH5-Fc(M6)) in detoxifying norcocaine in vivo. Rats administered with CocH5-Fc(M6) showed accelerated clearance of norcocaine compared to controls, indicating potential therapeutic applications for managing cocaine toxicity .
Case Study 2: Hair Analysis for Cocaine Use
A clinical study analyzed hair samples from suspected cocaine users for the presence of norcocaine alongside other metabolites. The findings suggested that norcocaine could serve as a reliable biomarker for distinguishing systemic exposure from passive contamination, thus enhancing drug testing accuracy .
Mechanism of Action
Norcocaine hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and the associated pharmacological effects . The molecular targets involved include the dopamine transporter, serotonin transporter, and norepinephrine transporter .
Comparison with Similar Compounds
Key Observations :
- Norcocaine lacks the methyl ester group present in cocaine, reducing its lipophilicity slightly compared to the parent compound .
- Benzoylecgonine, a hydrolysis product, is polar and serves as a urinary biomarker for cocaine exposure, unlike norcocaine, which is neuroactive .
Pharmacokinetic and Metabolic Differences
Table 2: Pharmacokinetic Profiles in Rat Models
| Parameter | This compound (Chronic) | Cocaine Hydrochloride (Acute) | Benzoylecgonine (Acute) |
|---|---|---|---|
| Plasma Half-Life (T₁/₂) | 1.8–2 hours | 0.3–0.4 hours | Not reported |
| Brain Half-Life (T₁/₂) | 1.8–2 hours | 0.4 hours | Not detected |
| Tissue Accumulation | High in fat and brain | Transient in plasma/brain | Limited tissue retention |
| Urinary Excretion | 1.5% (unchanged) | <1% (unchanged) | 36% (as metabolites) |
Key Findings :
- Norcocaine exhibits prolonged retention in brain and adipose tissues during chronic exposure, suggesting higher tissue affinity than cocaine .
- Unlike benzoylecgonine, norcocaine is metabolized into hydroxylated derivatives (e.g., 6- and 7-hydroxy metabolites), which may contribute to systemic toxicity .
Toxicity and Clinical Implications
- Cardiotoxicity: Norcocaine inhibits cardiac sodium channels more potently than cocaine, increasing arrhythmia risk .
Biological Activity
Norcocaine hydrochloride, a metabolite of cocaine, has garnered interest due to its biological activity and potential implications in both pharmacology and toxicology. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological effects, metabolic pathways, and its role as a biomarker for cocaine use.
Synthesis and Metabolism
Norcocaine is primarily formed through the N-demethylation of cocaine, predominantly catalyzed by cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway is crucial as norcocaine exhibits distinct pharmacological properties compared to its parent compound, cocaine.
- Metabolic Pathway Overview:
- Cocaine → N-Demethylation → Norcocaine
- Other metabolites include ecgonine methyl ester and benzoylecgonine, which are less toxic than norcocaine.
Pharmacological Effects
Research indicates that norcocaine possesses significant biological activity that can contribute to the overall toxicity associated with cocaine use. Notably, norcocaine has been shown to exhibit hepatotoxic effects and can influence neurotransmitter systems in ways that may be more harmful than cocaine itself.
- Toxicity Comparison:
Case Studies and Research Findings
-
Toxicity Studies:
A study focusing on the toxicity of norcocaine revealed that it significantly contributes to the adverse effects seen in cocaine users. The research highlighted that norcocaine could impair liver function more severely than cocaine alone . -
Behavioral Studies:
In behavioral tests involving animal models, compounds derived from norcocaine were evaluated for their effects on behavior and neurotransmitter uptake. These studies indicated that while some analogs exhibited cocaine-like activity, they were generally less potent than cocaine itself . -
Biomarker Studies:
Norcocaine has been identified as a potential biomarker for heavy cocaine use. A study analyzed hair samples from individuals with suspected cocaine use and found detectable levels of norcocaine, suggesting its utility in monitoring substance abuse .
Data Tables
| Parameter | This compound | Cocaine |
|---|---|---|
| Toxicity Level | Higher | Moderate |
| Primary Metabolite | Yes | No |
| Hepatotoxicity | Significant | Moderate |
| Behavioral Impact | Less potent than cocaine | High |
Q & A
Q. What analytical methods are recommended for detecting norcocaine hydrochloride in biological samples, and how can their validity be ensured?
this compound can be quantified in biological matrices (e.g., hair, plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for low-concentration analytes. Key validation parameters include:
- Limit of Detection (LOD) and Limit of Quantification (LOQ) .
- Accuracy (spiked recovery tests) and Precision (intra-day/inter-day variability).
- Selectivity (absence of interference from metabolites like benzoylecgonine).
For hair analysis, segment proximal to the scalp (e.g., 3 cm) should be prioritized to reflect recent exposure . Cross-validation with gas chromatography-mass spectrometry (GC-MS) is advised to confirm results .
Q. What are the critical steps in synthesizing and characterizing this compound for laboratory use?
Synthesis typically involves N-demethylation of cocaine , followed by hydrochloride salt formation. Characterization requires:
- Purity verification via HPLC (≥95%) and LC-MS to confirm molecular identity (C₁₆H₁₉NO₄·HCl, MW 325.79 g/mol) .
- Structural confirmation using NMR (¹H and ¹³C) and FT-IR spectroscopy to identify functional groups (e.g., ester, tertiary amine).
- Elemental analysis to validate stoichiometry (e.g., C: 59.08%, H: 6.19%, N: 4.30%) .
Q. How should researchers design controlled experiments to study this compound’s metabolic pathways?
- In vitro models : Use liver microsomes or hepatocytes to assess CYP450-mediated metabolism. Include controls with known inhibitors (e.g., ketoconazole for CYP3A4) to identify enzymatic contributions.
- In vivo models : Administer this compound to rodents at physiologically relevant doses, with saline or vehicle controls. Collect plasma and urine samples at timed intervals for metabolite profiling .
Advanced Research Questions
Q. How can researchers address discrepancies in reported pharmacokinetic data for this compound across studies?
- Re-examine experimental variables : Compare doses, administration routes (e.g., intravenous vs. oral), and species-specific metabolic rates.
- Assay sensitivity : Ensure detection methods (e.g., LC-MS/MS) are standardized across labs. Discrepancies in LOQ may explain missing low-concentration metabolites .
- Statistical re-analysis : Apply meta-analytic techniques to pooled data, adjusting for confounding factors like co-administered drugs or genetic polymorphisms in metabolic enzymes .
Q. What methodological strategies are effective in distinguishing this compound’s neuropharmacological effects from its parent compound, cocaine?
- Receptor binding assays : Compare affinity for dopamine/norepinephrine transporters (DAT/NET) using radiolabeled ligands (e.g., [³H]WIN 35,428).
- Behavioral models : Use conditioned place preference (CPP) or self-administration paradigms in rodents, controlling for dose equivalence and pharmacokinetic profiles.
- Knockout models : Employ DAT-KO mice to isolate norcocaine’s NET-specific effects .
Q. How should researchers design studies to resolve contradictions in this compound’s reported cytotoxicity?
- Standardize cell lines : Use identical passages of hepatocytes (e.g., HepG2) or neuronal cells (e.g., SH-SY5Y) across labs.
- Dose-response curves : Include sub-toxic (1–10 µM) and supra-pharmacological (100–1000 µM) ranges to identify thresholds for oxidative stress or mitochondrial dysfunction.
- Mechanistic assays : Measure reactive oxygen species (ROS) generation and caspase-3 activation to differentiate apoptotic vs. necrotic pathways .
Q. What are best practices for ensuring reproducibility in this compound’s in vivo neuroimaging studies?
- Imaging protocols : Standardize MRI/fPET parameters (e.g., voxel size, radiotracer doses) and anesthesia regimens (e.g., isoflurane vs. ketamine/xylazine).
- Data normalization : Use region-of-interest (ROI) templates aligned with stereotaxic atlases to minimize variability in brain region segmentation .
Data Presentation and Validation
Q. Table 1. Key Analytical Parameters for this compound Detection
| Parameter | LC-MS/MS Values | GC-MS Values |
|---|---|---|
| LOD | 0.1 ng/mL | 0.5 ng/mL |
| LOQ | 0.3 ng/mL | 1.0 ng/mL |
| Recovery (%) | 92–108 | 85–95 |
| Precision (CV%) | <10% intra-day | <15% inter-day |
| Adapted from multi-laboratory validation studies . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
